molecular formula C10H12FNO B13534300 2-Fluoro-4-(pyrrolidin-3-yl)phenol

2-Fluoro-4-(pyrrolidin-3-yl)phenol

Cat. No.: B13534300
M. Wt: 181.21 g/mol
InChI Key: HUCMINBSIQDWQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(pyrrolidin-3-yl)phenol is a compound that features a fluorine atom, a pyrrolidine ring, and a phenol group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(pyrrolidin-3-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-4-(pyrrolidin-3-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(pyrrolidin-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The pyrrolidine ring can contribute to the compound’s overall three-dimensional structure, allowing it to fit into specific binding sites on target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(pyrrolidin-3-yl)phenol is unique due to its specific combination of a fluorine atom, a pyrrolidine ring, and a phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

2-fluoro-4-pyrrolidin-3-ylphenol

InChI

InChI=1S/C10H12FNO/c11-9-5-7(1-2-10(9)13)8-3-4-12-6-8/h1-2,5,8,12-13H,3-4,6H2

InChI Key

HUCMINBSIQDWQU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC(=C(C=C2)O)F

Origin of Product

United States

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